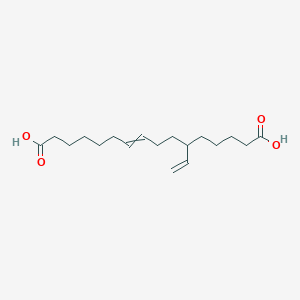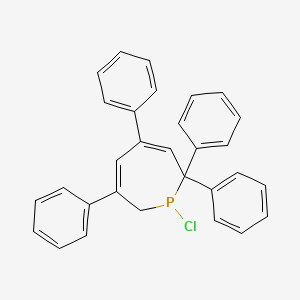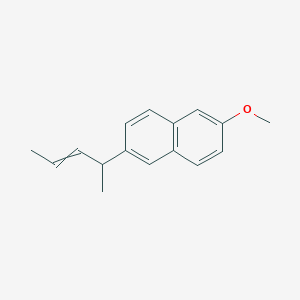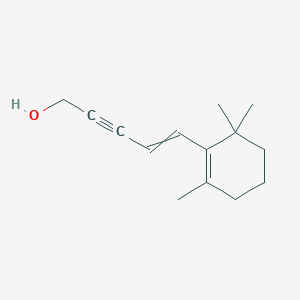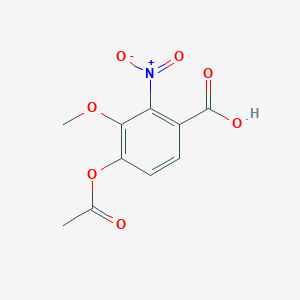
Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- is a derivative of benzoic acid, characterized by the presence of acetyloxy, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride, followed by nitration and methoxylation reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as diisopropylethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing efficient purification techniques like recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetyloxy and methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for esterification, and reducing agents like hydrogen gas or metal hydrides for reduction reactions .
Major Products
The major products formed from these reactions include amino derivatives, quinones, and various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in certain polymers
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of microbial growth and modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro-.
3,4-Dihydroxybenzoic acid: Known for its antioxidant properties.
4-Methoxybenzoic acid: Shares the methoxy functional group but lacks the nitro and acetyloxy groups
Uniqueness
The presence of both acetyloxy and nitro groups makes it particularly interesting for synthetic and industrial applications .
Properties
CAS No. |
99185-39-4 |
|---|---|
Molecular Formula |
C10H9NO7 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
4-acetyloxy-3-methoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C10H9NO7/c1-5(12)18-7-4-3-6(10(13)14)8(11(15)16)9(7)17-2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
LWUDWUMNULNWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


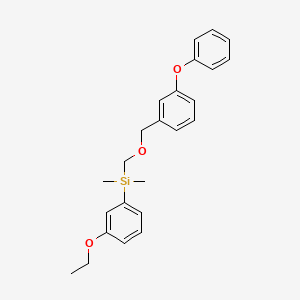
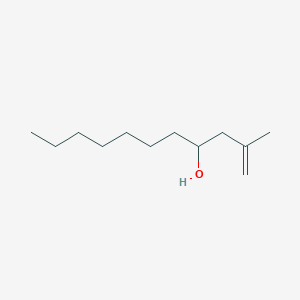

![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
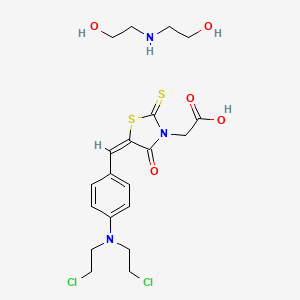
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
phosphaniumolate](/img/structure/B14336888.png)
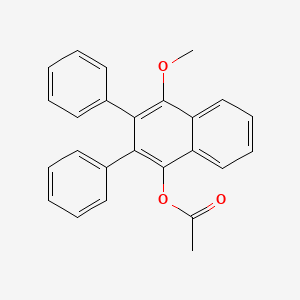
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)
